3-Bromopyrazolo[1,5-A]pyrimidine-6-carboxylic acid
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Overview
Description
3-Bromopyrazolo[1,5-A]pyrimidine-6-carboxylic acid: is a heterocyclic compound that contains both pyrazole and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidines, a family of compounds to which this molecule belongs, have been noted for their significant impact in medicinal chemistry . They have been associated with anticancer potential and enzymatic inhibitory activity .
Mode of Action
It’s known that pyrazolo[1,5-a]pyrimidines can undergo various synthetic transformations, improving their structural diversity and potential applications . These transformations could potentially influence their interaction with biological targets.
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidines have been noted for their significant photophysical properties, suggesting they may interact with light-dependent biochemical pathways .
Result of Action
Related compounds in the pyrazolo[1,5-a]pyrimidines family have been associated with anticancer potential and enzymatic inhibitory activity .
Action Environment
It’s known that the compound is a white solid and should be stored at 0-8°c .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromopyrazolo[1,5-A]pyrimidine-6-carboxylic acid typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . The reaction conditions often include the use of dimethylamino leaving groups to control regioselectivity, proceeding via an addition–elimination mechanism (aza-Michael type) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. scalable laboratory methods have been developed, which could potentially be adapted for industrial-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Bromopyrazolo[1,5-A]pyrimidine-6-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Catalysts: Such as palladium catalysts for cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[1,5-A]pyrimidine derivatives .
Scientific Research Applications
3-Bromopyrazolo[1,5-A]pyrimidine-6-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for the development of antitumor agents and kinase inhibitors.
Material Science:
Biological Research: It is used in the study of enzyme inhibition and other biological processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[1,5-A]pyrimidine derivatives, such as:
- Pyrazolo[1,5-A]pyrimidine-3-carboxylic acid
- 3-Chloropyrazolo[1,5-A]pyrimidine-6-carboxylic acid
Uniqueness
3-Bromopyrazolo[1,5-A]pyrimidine-6-carboxylic acid is unique due to the presence of the bromine atom, which can be used for further functionalization through substitution reactions. This makes it a versatile building block for the synthesis of a wide range of derivatives with potential biological activities .
Properties
IUPAC Name |
3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-5-2-10-11-3-4(7(12)13)1-9-6(5)11/h1-3H,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBQGTCYTOSPGPY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C(C=NN21)Br)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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